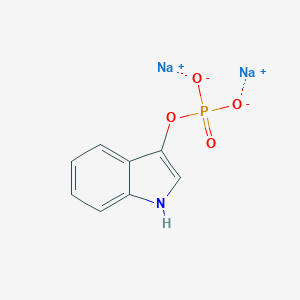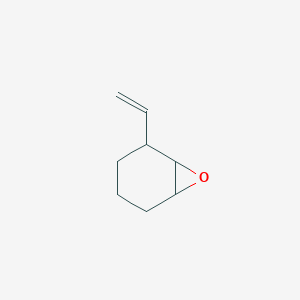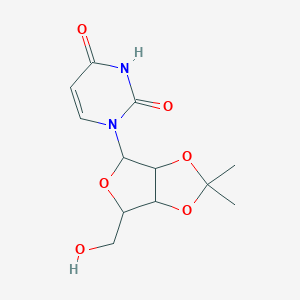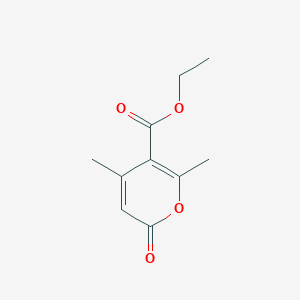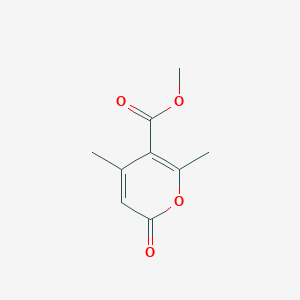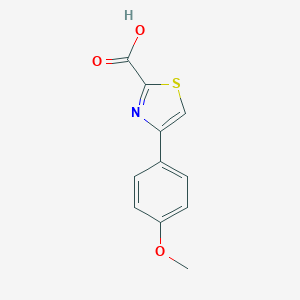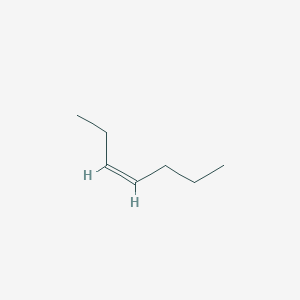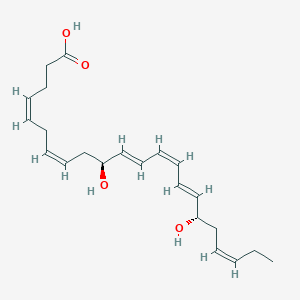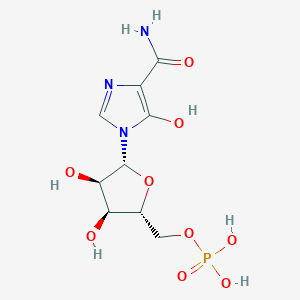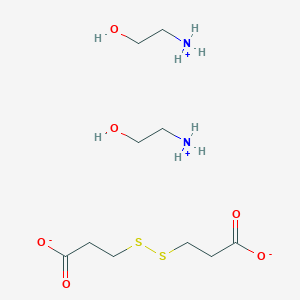
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid” is a complex compound. A new 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide coordination compound was synthesized for the treatment of nosocomial infections caused by drug-resistant bacteria .
Synthesis Analysis
The compound was synthesized in basic and water media with a stoichiometric ratio of 1:2:2 of Cystine:LiI:iodine . The synthesis process involved the use of iodine coordination compounds .Molecular Structure Analysis
The compound crystallizes in the orthorhombic P212121 with lattice parameters a = 9.5739(19) Å, b = 13.558(3) Å, c = 16.405(3) Å . It contains both a primary amine and a primary alcohol .Chemical Reactions Analysis
The compound undergoes esterification when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis
The physico-chemical properties of the compound were examined using single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometer, and Thermogravimetry/Differential Scanning Colorimeter (TG/DSC) .Future Directions
properties
IUPAC Name |
2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2.2C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJGBTROGRUPPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746489 |
Source


|
| Record name | 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71311192 | |
CAS RN |
119459-26-6 |
Source


|
| Record name | 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


